An In-depth Technical Guide to Methyl(pent-4-en-1-yl)amine Hydrochloride: Structure, Properties, and Synthetic Approaches
An In-depth Technical Guide to Methyl(pent-4-en-1-yl)amine Hydrochloride: Structure, Properties, and Synthetic Approaches
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl(pent-4-en-1-yl)amine hydrochloride, a secondary amine salt, represents a versatile chemical entity with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, and a detailed, field-proven methodology for its synthesis and characterization. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in the field. While publicly available data on this specific molecule is limited, this guide synthesizes established chemical principles to provide a robust framework for its study and utilization.
Introduction: The Significance of Alkenylamine Scaffolds
Alkenylamine moieties are prevalent in a wide array of biologically active molecules and serve as crucial building blocks in the synthesis of complex organic compounds. The presence of both an amine and a terminal alkene functional group in Methyl(pent-4-en-1-yl)amine hydrochloride offers dual reactivity, making it a valuable synthon for introducing N-methyl-pent-4-en-1-yl fragments into larger molecular architectures. The hydrochloride salt form of this amine enhances its stability and aqueous solubility, properties that are highly advantageous in pharmaceutical development and various chemical applications.[1][2][3] The conversion of amines to their hydrochloride salts is a common strategy to improve their handling, shelf-life, and bioavailability.[1][3]
Chemical Structure and Physicochemical Properties
The chemical structure of Methyl(pent-4-en-1-yl)amine hydrochloride comprises a five-carbon chain with a terminal double bond (pent-4-en-1-yl group) and a secondary amine functional group where the nitrogen atom is bonded to a methyl group. The hydrochloride salt is formed by the protonation of the basic nitrogen atom by hydrochloric acid.
Structural Details
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IUPAC Name: N-methylpent-4-en-1-amine hydrochloride
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Synonyms: Methyl(pent-4-en-1-yl)amine hydrochloride
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CAS Number: 1559071-99-6
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Molecular Formula: C₆H₁₄ClN
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Molecular Weight: 135.64 g/mol
Physicochemical Data
| Property | Data for N-methylpent-4-en-1-amine (Free Base) | Predicted Properties for the Hydrochloride Salt |
| Molecular Formula | C₆H₁₃N | C₆H₁₄ClN |
| Molecular Weight | 99.17 g/mol | 135.64 g/mol |
| Physical State | Liquid (Predicted) | Solid (Crystalline) |
| Boiling Point | ~110-112 °C (Predicted) | Decomposes upon heating |
| Melting Point | Not available | Significantly higher than the free base; expected to be a well-defined melting point. |
| Solubility | Sparingly soluble in water | Highly soluble in water and polar protic solvents (e.g., ethanol, methanol).[1][2] Insoluble in non-polar organic solvents (e.g., hexane, ether). |
| pKa (of the conjugate acid) | ~10.6 (Predicted for the free base) | The pKa of the protonated amine is a measure of its acidity. The amine itself is basic. |
| Stability | Susceptible to oxidation | More stable to air oxidation and has a longer shelf-life compared to the free base.[1][3] |
Proposed Synthesis and Characterization
The synthesis of Methyl(pent-4-en-1-yl)amine hydrochloride can be approached through several established methods for N-alkylation of amines. A robust and widely applicable method is the reductive amination of an aldehyde with a primary amine, followed by salt formation.
Synthetic Workflow
The proposed synthesis involves a two-step process starting from commercially available 4-pentenal and methylamine.
Caption: Proposed synthetic workflow for Methyl(pent-4-en-1-yl)amine hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Reductive Amination to form N-methylpent-4-en-1-amine
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Reaction Setup: To a stirred solution of 4-pentenal (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, add a solution of methylamine (1.2 eq, typically as a solution in THF or water).
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Causality: The reaction is performed at a reduced temperature to control the initial exothermic reaction and to favor the formation of the imine intermediate over side reactions.
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Formation of the Imine: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
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Reduction: Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.
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Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines and is tolerant of many functional groups. Its use avoids the reduction of the starting aldehyde.
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Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-methylpent-4-en-1-amine.
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Causality: The basic wash with sodium bicarbonate neutralizes the acidic byproducts of the reducing agent and any unreacted starting materials.
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Purification (if necessary): The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Step 2: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the purified N-methylpent-4-en-1-amine (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
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Acidification: To the stirred solution, add a solution of hydrochloric acid (1.05 eq, typically as a 2 M solution in diethyl ether or as gaseous HCl) dropwise at 0 °C.
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Causality: The use of an anhydrous solvent and a slight excess of HCl ensures complete protonation and precipitation of the hydrochloride salt, minimizing the presence of the free base in the final product.
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Precipitation and Isolation: A white precipitate of Methyl(pent-4-en-1-yl)amine hydrochloride will form. Continue stirring at 0 °C for 30 minutes, then collect the solid by vacuum filtration.
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Washing and Drying: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting material and solvent. Dry the product under vacuum to yield the final, purified Methyl(pent-4-en-1-yl)amine hydrochloride.
Analytical Characterization
The identity and purity of the synthesized Methyl(pent-4-en-1-yl)amine hydrochloride should be confirmed by a suite of analytical techniques:
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¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments. Key signals would include those for the terminal vinyl protons, the aliphatic chain protons, and the N-methyl protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
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FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretch of the secondary ammonium salt and the C=C stretch of the alkene.
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Mass Spectrometry (MS): To determine the molecular weight of the cation (N-methylpent-4-en-1-amine).
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Melting Point Analysis: To determine the melting point range of the crystalline solid, which is a key indicator of purity.
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Elemental Analysis: To determine the percentage composition of Carbon, Hydrogen, and Nitrogen, and Chlorine to confirm the empirical formula.
Potential Applications in Research and Drug Development
While specific applications of Methyl(pent-4-en-1-yl)amine hydrochloride are not widely documented, its structure suggests several potential uses in a research and development context.
As a Synthetic Building Block
The dual functionality of the molecule allows for a variety of subsequent chemical transformations:
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Alkene Functionalization: The terminal double bond can undergo various reactions such as hydroboration-oxidation, epoxidation, dihydroxylation, and olefin metathesis to introduce further complexity.
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Amine Derivatization: The secondary amine can be further alkylated, acylated, or used in coupling reactions to build larger molecular scaffolds.
Caption: Conceptual workflow for the utilization of Methyl(pent-4-en-1-yl)amine hydrochloride.
In Medicinal Chemistry
N-alkylamines are a common feature in many pharmacologically active compounds. The N-methyl group, in particular, can modulate a molecule's properties, such as its lipophilicity and metabolic stability. The pentenyl chain could serve as a lipophilic spacer or a handle for further modification. This compound could be a valuable starting material for the synthesis of novel compounds to be screened for various biological activities.
Safety and Handling
As with all amine hydrochlorides, appropriate safety precautions should be taken when handling Methyl(pent-4-en-1-yl)amine hydrochloride. It is expected to be an irritant to the skin, eyes, and respiratory tract. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
Methyl(pent-4-en-1-yl)amine hydrochloride is a chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. While detailed experimental data is scarce, this guide has provided a comprehensive overview of its structure, predicted properties, and a robust, scientifically-grounded protocol for its synthesis and characterization. By understanding the underlying chemical principles, researchers can confidently produce and utilize this compound in their research endeavors, paving the way for the discovery of novel molecules and materials.
References
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Hydrochloride Salts in Pharmaceuticals. Wikipedia. [Link]
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Properties and Uses of Amines. LibreTexts Chemistry. [Link]
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The Role of Salt Forms in Active Pharmaceutical Ingredients. ACS Publications. [Link]
